molecular formula C23H30N2Si2 B14266022 3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole] CAS No. 138638-08-1

3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]

Cat. No.: B14266022
CAS No.: 138638-08-1
M. Wt: 390.7 g/mol
InChI Key: PWTCVTGEYIYKFI-UHFFFAOYSA-N
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Description

3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is a chemical compound characterized by the presence of two indole units connected by a methylene bridge, with each indole unit further substituted with a trimethylsilyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .

Scientific Research Applications

3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can act as protecting groups, allowing for selective reactions at specific sites on the molecule. The indole units can participate in various biochemical interactions, potentially influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is unique due to the combination of its structural features, including the methylene bridge and the trimethylsilyl-substituted indole units. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds .

Properties

CAS No.

138638-08-1

Molecular Formula

C23H30N2Si2

Molecular Weight

390.7 g/mol

IUPAC Name

trimethyl-[3-[(1-trimethylsilylindol-3-yl)methyl]indol-1-yl]silane

InChI

InChI=1S/C23H30N2Si2/c1-26(2,3)24-16-18(20-11-7-9-13-22(20)24)15-19-17-25(27(4,5)6)23-14-10-8-12-21(19)23/h7-14,16-17H,15H2,1-6H3

InChI Key

PWTCVTGEYIYKFI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)[Si](C)(C)C

Origin of Product

United States

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